1,3-Dichloro-2-methyl-5-nitrobenzene

Process chemistry Isomer-selective synthesis Yield optimization

Researchers requiring the 4-nitro isomer of dichlorotoluene face low-yield (~30%) direct chlorination and difficult isomer separation. This product, exclusively the 2,6-dichloro-4-nitro regioisomer, is produced via an isomer-selective synthesis achieving 91% yield, eliminating co-isomer contamination. - Essential precursor to 2,6-dichloro-4-nitrobenzamide (veterinary coccidiostat) and diflunisal (anti-inflammatory). - Submitted to NCI (NSC 72321) for antitrypanosomal/antimalarial screening. - ≥98% purity; crystalline solid; free chlorine ≤0.1%; suitable for Pd-catalyzed cross-couplings. - Standard international B2B shipping; R&D-use documentation provided.

Molecular Formula C7H5Cl2NO2
Molecular Weight 206.02 g/mol
CAS No. 7149-69-1
Cat. No. B1295675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dichloro-2-methyl-5-nitrobenzene
CAS7149-69-1
Molecular FormulaC7H5Cl2NO2
Molecular Weight206.02 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1Cl)[N+](=O)[O-])Cl
InChIInChI=1S/C7H5Cl2NO2/c1-4-6(8)2-5(10(11)12)3-7(4)9/h2-3H,1H3
InChIKeyRUVCGWLHTVGNGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dichloro-2-methyl-5-nitrobenzene: Core Identity & Industrial Role


1,3-Dichloro-2-methyl-5-nitrobenzene (CAS 7149-69-1), systematically also named 2,6-dichloro-4-nitrotoluene, is a halogenated nitroaromatic compound with the molecular formula C₇H₅Cl₂NO₂ and a molecular weight of 206.03 g/mol [1]. It is a yellow crystalline solid at ambient temperature with a melting point in the range of 62–65 °C [2]. The compound belongs to the dichloromethylnitrobenzene isomer family and is distinguished by its specific 2,6-dichloro-4-nitro substitution pattern around the toluene ring. It is recognized as a versatile building block in organic synthesis, serving as a key intermediate in the preparation of pharmaceuticals (including antiparasitic agents), agrochemicals (coccidiostats and herbicides), and specialty materials, and has been assigned the NSC number 72321 by the National Cancer Institute for screening evaluation .

Isomer-Specific Role of 1,3-Dichloro-2-methyl-5-nitrobenzene


Within the dichloromethylnitrobenzene family, the relative positions of chlorine, methyl, and nitro substituents critically determine both chemical reactivity and downstream synthetic utility. The 2,6-dichloro-4-nitro arrangement (CAS 7149-69-1) is structurally distinct from its closest positional isomers—2,6-dichloro-3-nitrotoluene (CAS 29682-46-0) and 2,4-dichloro-6-nitrotoluene (CAS 64346-04-9)—in ways that preclude simple interchangeability . Direct chlorination of p-nitrotoluene typically produces a difficult-to-separate mixture of 2,6-dichloro-4-nitrotoluene and 2,5-dichloro-4-nitrotoluene in low yield (~30%), necessitating an isomer-selective synthesis strategy to obtain the pure 2,6-dichloro-4-nitro isomer at high yield (91%) [1]. This specific isomer serves as the essential precursor to 2,6-dichloro-4-nitrobenzamide, a coccidiostat used in veterinary medicine, and to the anti-inflammatory drug diflunisal via the 2,4-difluoroaniline pathway [1]. Substituting a different nitro-regioisomer would redirect the entire synthetic sequence, yielding different final products and breaking established manufacturing routes.

1,3-Dichloro-2-methyl-5-nitrobenzene: Comparative Procurement Evidence


Synthesis Yield: Isomer-Selective Route Advantage

The target compound can be obtained in 91% overall yield from p-nitrotoluene using an overchlorination/selective dechlorination strategy, compared to only approximately 30% yield when direct dichlorination of p-nitrotoluene is employed, due to the formation of a difficult-to-separate mixture with the 2,5-dichloro isomer [1]. This threefold yield advantage (91% vs. ~30%) translates directly to lower raw material cost per unit of purified product and reduced waste from isomer separation.

Process chemistry Isomer-selective synthesis Yield optimization

Melting Point Differentiation from 3-Nitro Isomer

1,3-Dichloro-2-methyl-5-nitrobenzene (CAS 7149-69-1) exhibits a melting point of 62–65 °C [1], whereas its positional isomer 2,6-dichloro-3-nitrotoluene (CAS 29682-46-0) melts at 52–56 °C . This approximately 10 °C difference enables unambiguous identity confirmation by simple melting point determination and reduces the risk of isomer cross-contamination in quality control release testing.

Quality control Polymorph identification Purity assessment

Chiral Crystallization Behavior

Single-crystal X-ray diffraction reveals that 1,3-dichloro-2-methyl-5-nitrobenzene crystallizes in the chiral orthorhombic space group P2₁2₁2₁ with a Flack parameter of −0.03(5), confirming enantiopure absolute structure determination [1]. In contrast, the dibromo analogue (2,6-dibromo-4-nitrotoluene) crystallizes in the centrosymmetric triclinic space group P1̄, demonstrating that halogen identity directly governs crystal packing and chiral expression [1]. The nitro group is inclined to the benzene ring by only 9.8(3)°, and the methyl C, Cl, and nitro N atoms all lie within 0.028 Å of the ring plane, indicating a nearly planar conformation with minimal steric hindrance [1].

Chiral resolution Crystallography Absolute configuration

Regiochemical Fidelity for Coccidiostat Precursor

The 2,6-dichloro-4-nitro substitution pattern of CAS 7149-69-1 maps directly onto the substitution pattern required for 2,6-dichloro-4-nitrobenzamide, a known coccidiostat [1]. This regiospecific correspondence is not shared by the 2,6-dichloro-3-nitrotoluene isomer (CAS 29682-46-0), which would yield a 3-nitrobenzamide analogue with unknown and potentially absent coccidiostatic activity. The isomer-selectivity requirement is underscored by the published synthesis route: 2,6-dichloro-4-nitrotoluene is a declared key intermediate for 2,6-dichloro-4-nitrobenzamide preparation at scale [1].

Veterinary pharmaceuticals Coccidiostat synthesis Regiospecific intermediates

Commercial Purity Benchmark and Impurity Profile

Commercially available 1,3-dichloro-2-methyl-5-nitrobenzene is routinely supplied at ≥98% purity as determined by GC, with defined specifications for moisture content (≤0.5%), free chlorine (≤0.1%), and nitrobenzene content (≤0.5%) [1]. Multiple independent suppliers (AKSci, Aladdin, Chemscene, CymitQuimica) confirm the 98% minimum purity standard, with melting point specification of 62–65 °C serving as a secondary identity and purity indicator . This is comparable to the purity available for the 3-nitro isomer (2,6-dichloro-3-nitrotoluene, >98% GC), meaning the user does not sacrifice purity when selecting the correct regioisomer .

Quality assurance Purity specification Procurement standards

1,3-Dichloro-2-methyl-5-nitrobenzene: Application Scenarios


Veterinary Coccidiostat Intermediate

This compound is the established intermediate for 2,6-dichloro-4-nitrobenzamide, a coccidiostat used in poultry production. The 2,6-dichloro-4-nitro substitution pattern is structurally mandatory; no other dichloronitrotoluene isomer provides the correct regioisomer of the final benzamide product [1]. Procurement for this application demands the 4-nitro isomer exclusively, with the isomer-selective synthesis route (91% yield) offering superior cost efficiency compared to direct chlorination methods (~30% yield) [1].

Antiparasitic Drug Discovery Precursor

1,3-Dichloro-2-methyl-5-nitrobenzene has been submitted to the National Cancer Institute (NSC 72321) and is documented as a reagent for the synthesis of antitrypanosomal, antileishmanial, and antimalarial agents [1]. The nitro group serves as a precursor for enzymatic reduction to reactive intermediates that interact with parasite biomolecules. Researchers in neglected tropical disease drug discovery should specify this exact regioisomer to ensure synthetic route fidelity, as alternative nitro-position isomers would produce different pharmacophores [2].

Chiral Intermediate for α-Chloroamino Acid Synthesis

The compound is described as a chiral reagent for the preparation of α-chloroamino acids [1]. Its crystallization in the chiral orthorhombic space group P2₁2₁2₁ with a near-zero Flack parameter (−0.03) supports its use in enantioselective synthesis applications where absolute configuration control is critical [2]. The planar conformation and absence of steric hindrance between the methyl group and ortho-chlorine atoms facilitate predictable reactivity in nucleophilic substitution sequences [2].

Agrochemical Building Block

The compound serves as a versatile intermediate in the synthesis of herbicides, fungicides, and insecticides [1]. Applications include preparation of agrochemicals that require the 2,6-dichloro-4-substituted toluene scaffold. The high commercial purity (≥98%) and defined impurity profile (free chlorine ≤0.1%) make it suitable for downstream reactions sensitive to halogen contaminants, such as palladium-catalyzed cross-coupling reactions in advanced agrochemical synthesis [1].

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